

A Technical Guide to Thozalinone-d5 for Research Applications

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Compound of Interest

Compound Name: Thozalinone-d5

Cat. No.: B12416649

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing, properties, and analytical applications of **Thozalinone-d5**. This deuterated analog of the psychostimulant Thozalinone is a critical tool for researchers in pharmacology, toxicology, and drug metabolism studies, primarily serving as an internal standard for quantitative analysis.

Commercial Suppliers of Thozalinone-d5

Thozalinone-d5 is available for research purposes from a limited number of specialized chemical suppliers. The primary manufacturer appears to be Toronto Research Chemicals (TRC), with their products distributed through various international vendors. Researchers are advised to contact these suppliers directly to request a certificate of analysis, including lot-specific purity data.

Supplier	Product Number	Contact Information	Notes
Toronto Research Chemicals (TRC)	T398002	--INVALID-LINK--	Primary Manufacturer. [1] [2]
LGC Standards	TRC-T398002-10G	--INVALID-LINK--	Distributor for TRC. [3]
CymitQuimica	TR-T398002	--INVALID-LINK--	Distributor for TRC. [1]

Physicochemical and Quantitative Data

Thozalinone-d5 is synthesized to serve as a stable isotope-labeled internal standard for use in mass spectrometry-based quantification of Thozalinone. The deuterium labeling on the phenyl ring results in a mass shift that allows for its differentiation from the unlabeled analyte. While specific purity values are lot-dependent and should be confirmed with the supplier via a Certificate of Analysis, general specifications are provided below.

Property	Value	Source
Chemical Name	2-(Dimethylamino)-5-(phenyl-d5)-2-oxazolin-4-one	[1]
Molecular Formula	C ₁₁ H ₇ D ₅ N ₂ O ₂	[1]
Molecular Weight	209.26 g/mol	[1]
CAS Number	Not explicitly found for d5, 655-05-0 for unlabeled	
Appearance	Solid (Typical)	
Chemical Purity	>98% (Typical, request from supplier)	
Isotopic Purity (d5)	>99% atom % D (Typical, request from supplier)	
Formulations	Typically supplied as a neat solid	[1]

Mechanism of Action and Signaling Pathway

The non-deuterated form of Thozalinone is a central nervous system stimulant. Its primary mechanism of action involves inducing the release of the neurotransmitters dopamine and, to a lesser extent, norepinephrine. This action increases the concentration of these monoamines in the synaptic cleft, leading to enhanced downstream signaling. This mechanism is distinct from many other stimulants that act as reuptake inhibitors.

Figure 1: Simplified signaling pathway of Thozalinone's action on a dopaminergic neuron.

Experimental Protocols

Thozalinone-d5 is an ideal internal standard for the quantification of Thozalinone in biological matrices such as plasma, urine, or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed methodology for such an application.

Protocol: Quantification of Thozalinone in Human Plasma using LC-MS/MS with Thozalinone-d5 as an Internal Standard

1. Materials and Reagents:

- Thozalinone (analytical standard)
- **Thozalinone-d5** (internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (blank)
- Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

2. Preparation of Stock and Working Solutions:

- Thozalinone Stock Solution (1 mg/mL): Accurately weigh and dissolve Thozalinone in methanol.
- **Thozalinone-d5** Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve **Thozalinone-d5** in methanol.
- Working Solutions: Prepare serial dilutions of the Thozalinone stock solution in 50:50 methanol:water to create calibration standards (e.g., 1-1000 ng/mL). Prepare a working

solution of **Thozalinone-d5** (e.g., 100 ng/mL) in acetonitrile.

3. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma sample (calibrator, quality control, or unknown), add 300 µL of the **Thozalinone-d5** working solution in acetonitrile.
- Vortex mix for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example):

- Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 µL
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Thozalinone: Q1 -> Q3 (e.g., m/z 205.1 -> 105.1)
 - **Thozalinone-d5**: Q1 -> Q3 (e.g., m/z 210.1 -> 110.1)

- Optimize collision energies and other MS parameters for maximum signal intensity.

5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of Thozalinone to **Thozalinone-d5** against the concentration of the calibration standards.
- Determine the concentration of Thozalinone in unknown samples by interpolating their peak area ratios from the calibration curve.

Figure 2: Experimental workflow for the quantification of Thozalinone using **Thozalinone-d5**.

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References

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